molecular formula C5H4N8O4 B13372384 3-nitro-1-({5-nitro-1H-1,2,4-triazol-1-yl}methyl)-1H-1,2,4-triazole

3-nitro-1-({5-nitro-1H-1,2,4-triazol-1-yl}methyl)-1H-1,2,4-triazole

Cat. No.: B13372384
M. Wt: 240.14 g/mol
InChI Key: NBKXNPYEKJVQLR-UHFFFAOYSA-N
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Description

3-nitro-1-({5-nitro-1H-1,2,4-triazol-1-yl}methyl)-1H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1-({5-nitro-1H-1,2,4-triazol-1-yl}methyl)-1H-1,2,4-triazole typically involves multi-step organic reactions. Common starting materials include triazole derivatives and nitro compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This might include continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different functionalized triazoles.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or other bioactive agents.

Medicine

Pharmaceutical research could investigate this compound for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-nitro-1-({5-nitro-1H-1,2,4-triazol-1-yl}methyl)-1H-1,2,4-triazole would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler triazole compound with various applications.

    5-Nitro-1H-1,2,4-triazole: A related compound with a nitro group, used in similar applications.

    3-Amino-1,2,4-triazole: A derivative with an amino group, known for its herbicidal properties.

Uniqueness

3-nitro-1-({5-nitro-1H-1,2,4-triazol-1-yl}methyl)-1H-1,2,4-triazole is unique due to its dual nitro groups and the presence of two triazole rings. This structure provides distinct chemical properties and potential for diverse applications compared to simpler triazole derivatives.

Properties

Molecular Formula

C5H4N8O4

Molecular Weight

240.14 g/mol

IUPAC Name

5-nitro-1-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,2,4-triazole

InChI

InChI=1S/C5H4N8O4/c14-12(15)4-7-2-10(9-4)3-11-5(13(16)17)6-1-8-11/h1-2H,3H2

InChI Key

NBKXNPYEKJVQLR-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=N1)[N+](=O)[O-])CN2C=NC(=N2)[N+](=O)[O-]

Origin of Product

United States

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